Tinospinoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

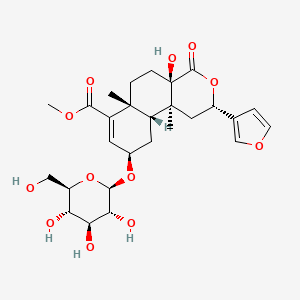

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4aR,6aR,9R,10aR,10bS)-2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-25-5-6-27(34)24(33)39-16(13-4-7-36-12-13)10-26(27,2)18(25)9-14(8-15(25)22(32)35-3)37-23-21(31)20(30)19(29)17(11-28)38-23/h4,7-8,12,14,16-21,23,28-31,34H,5-6,9-11H2,1-3H3/t14-,16-,17+,18+,19+,20-,21+,23+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVAPHHIUDDEI-BAXBFVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3(C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Tinospinoside C: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C, a clerodane diterpenoid, represents a class of natural products with significant therapeutic potential. Found within the genus Tinospora, these compounds have garnered interest for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation, and insights into its potential mechanisms of action. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the pharmacological applications of this promising molecule.

Natural Source of this compound

The primary natural source of this compound is the plant species Tinospora sagittata var. yunnanensis .[1] This finding is supported by phytochemical investigations that have successfully isolated and characterized this compound from the roots of this plant. The genus Tinospora, belonging to the Menispermaceae family, is a well-known reservoir of clerodane diterpenoids. While other species within this genus, such as Tinospora crispa and Tinospora cordifolia, are rich in various secondary metabolites, including other diterpenes, this compound has been specifically identified in Tinospora sagittata var. yunnanensis.[1][2]

Isolation of this compound: A Detailed Experimental Protocol

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive representation of the methodologies employed in the separation of clerodane diterpenoids from Tinospora species.

Plant Material Collection and Preparation

Fresh roots of Tinospora sagittata var. yunnanensis are collected and authenticated. The plant material is then washed, air-dried, and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature.[2] This process is usually carried out by maceration, where the plant powder is soaked in the solvent for an extended period (e.g., 3 x 48 hours) with periodic agitation to ensure maximum extraction of the desired compounds.[2] The resulting hydroalcoholic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.[2] A common fractionation scheme involves the use of:

-

n-Hexane: To remove nonpolar constituents such as fats and waxes.

-

Ethyl Acetate (EtOAc): This fraction typically contains compounds of intermediate polarity, including many diterpenoids.[2]

-

n-Butanol (n-BuOH): To isolate more polar compounds.

The ethyl acetate fraction is often the most enriched with clerodane diterpenoids and is therefore selected for further purification.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

-

Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient solvent system, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity.[2] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water. This technique allows for the isolation of highly pure this compound.

The structure of the isolated this compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][2]

Quantitative Data on Extraction and Isolation

The yield of extracts and fractions from Tinospora species can vary depending on the plant part used, the solvent, and the extraction method. The following table summarizes representative yields from the extraction of Tinospora species, providing an indication of the expected quantities during the initial stages of isolation.

| Plant Material | Extraction Solvent | Extract/Fraction | Yield (% w/w) |

| Tinospora cordifolia Stems | 70% Ethanol | Hydroalcoholic Extract | 15.6 |

| Tinospora cordifolia Stems | 70% Ethanol | n-Hexane Soluble Fraction | 5.6 |

| Tinospora cordifolia Stems | 70% Ethanol | Ethyl Acetate Soluble Fraction | - |

| Tinospora crispa Stems | 70% Ethanol | Purified Extract (n-Hexane insoluble) | 10.0 |

Note: The specific yield of pure this compound is not widely reported and would be dependent on the efficiency of the chromatographic separations.

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic and antifouling activities.[1] While the specific molecular mechanisms of this compound are still under investigation, the biological activities of other clerodane diterpenoids provide valuable insights into its potential signaling pathways.

Cytotoxic Activity and Apoptotic Pathway

Clerodane diterpenoids are known to induce apoptosis in cancer cells. One proposed mechanism involves the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This inhibition leads to a disruption of calcium homeostasis, triggering endoplasmic reticulum stress and subsequently inducing oxidative stress. The increase in reactive oxygen species (ROS) can then activate the intrinsic mitochondrial apoptosis pathway, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

Antifouling Activity

The antifouling properties of diterpenoids are thought to arise from their ability to interfere with key biological processes in marine fouling organisms. Potential mechanisms include the inhibition of crucial enzymes involved in larval settlement and adhesion, such as acetylcholine esterase (AChE), which plays a role in neurotransmission. Another plausible pathway is the disruption of nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling, which is critical for the settlement of many marine invertebrate larvae. By modulating these pathways, this compound may deter the attachment of fouling organisms to submerged surfaces.

Conclusion

This compound, a clerodane diterpenoid isolated from Tinospora sagittata var. yunnanensis, holds promise as a bioactive compound with potential applications in oncology and marine antifouling technologies. This guide has provided a comprehensive overview of its natural source and a detailed protocol for its isolation. The elucidation of its precise mechanisms of action through further research will be crucial in unlocking its full therapeutic and industrial potential. The information presented here serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel natural products.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Tinospinoside C in Tinospora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tinospinoside C, a clerodane diterpenoid glycoside from the genus Tinospora, has garnered interest for its potential cytotoxic and antifouling activities. Despite its promising biological profile, the biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide synthesizes the current understanding of clerodane diterpenoid biosynthesis to propose a putative pathway for this compound. It further provides a comprehensive overview of the key enzyme families involved, detailed experimental protocols for pathway elucidation, and a framework for future research, including metabolic engineering strategies. This document is intended to serve as a foundational resource for researchers dedicated to unraveling the molecular intricacies of this compound biosynthesis and harnessing its therapeutic potential.

Introduction

The genus Tinospora is a rich source of diverse secondary metabolites, among which the clerodane diterpenoids are a prominent class. This compound, a member of this family, is a glycosylated diterpene with a complex chemical architecture (C₂₇H₃₆O₁₂)[1][2]. The biosynthesis of such intricate natural products involves a series of enzymatic reactions, starting from common precursors and leading to highly specialized molecules. Understanding this biosynthetic pathway is crucial for several reasons: it can enable the heterologous production of this compound in microbial or plant chassis, facilitate the generation of novel analogs with improved therapeutic properties through metabolic engineering, and provide insights into the evolution of chemical diversity in plants.

This guide outlines a putative biosynthetic pathway for this compound, drawing parallels from established principles of diterpenoid and, more specifically, clerodane biosynthesis in plants. It details the likely enzymatic steps, from the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), to the final glycosylation event.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Clerodane Scaffold: This stage involves the cyclization of the linear precursor, GGPP, into the characteristic bicyclic clerodane core.

-

Oxygenation and Functionalization of the Clerodane Core: A series of oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), decorate the clerodane scaffold with hydroxyl and other functional groups.

-

Glycosylation: The final step involves the attachment of a sugar moiety to the functionalized clerodane aglycone, a reaction mediated by a UDP-glycosyltransferase (UGT).

A diagrammatic representation of this proposed pathway is presented below.

Formation of the Clerodane Scaffold

The biosynthesis of all diterpenoids begins with the C₂₀ precursor, geranylgeranyl diphosphate (GGPP), which is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by GGPP synthase (GGPS). The formation of the characteristic bicyclic clerodane skeleton is then catalyzed by a pair of diterpene synthases (diTPSs)[3][4][5].

-

Class II diTPS: This enzyme initiates the cyclization of GGPP through protonation, leading to a bicyclic diphosphate intermediate, such as clerodadienyl diphosphate[6][7].

-

Class I diTPS: The diphosphate intermediate is then accepted by a class I diTPS, which removes the diphosphate group and catalyzes further cyclization and rearrangement reactions to form the final clerodane hydrocarbon scaffold[4][8].

Oxygenation and Functionalization of the Clerodane Core

Following the formation of the clerodane skeleton, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs)[9][10][11][12]. These enzymes are responsible for the regio- and stereospecific hydroxylation of the diterpene backbone, which is crucial for the biological activity of the final compound. For this compound, multiple oxidation steps are required to introduce the various hydroxyl and epoxide functionalities present in its structure. The precise sequence of these oxidative events is yet to be determined.

Glycosylation

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxylated clerodane aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT)[1][13][14][15][16]. UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, thereby increasing their solubility and stability.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table presents hypothetical data that could be obtained through the experimental protocols outlined in this guide.

| Parameter | Hypothetical Value | Method of Determination |

| diTPS (Class II) | ||

| Km for GGPP | 5 - 20 µM | In vitro enzyme assay with recombinant protein |

| kcat | 0.1 - 1.0 s⁻¹ | In vitro enzyme assay with recombinant protein |

| CYP450 | ||

| Km for Clerodane Intermediate | 1 - 15 µM | In vitro enzyme assay with microsomes or recombinant protein |

| kcat | 0.05 - 0.5 s⁻¹ | In vitro enzyme assay with microsomes or recombinant protein |

| UGT | ||

| Km for this compound Aglycone | 10 - 50 µM | In vitro enzyme assay with recombinant protein |

| Km for UDP-Glucose | 50 - 200 µM | In vitro enzyme assay with recombinant protein |

| kcat | 0.5 - 5.0 s⁻¹ | In vitro enzyme assay with recombinant protein |

| Gene Expression | ||

| Relative transcript levels of diTPS, CYP, UGT genes in different tissues | Variable | Quantitative real-time PCR (qRT-PCR) |

| Metabolite Concentration | ||

| This compound yield in Tinospora leaves | 0.01 - 0.1 % dry weight | HPLC-MS analysis of plant extracts |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach, combining molecular biology, biochemistry, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Genes

A logical workflow for identifying the genes involved in the biosynthesis of this compound is depicted below.

-

RNA Sequencing and Transcriptome Assembly:

-

Extract total RNA from Tinospora tissues known to accumulate this compound.

-

Perform high-throughput RNA sequencing (e.g., Illumina platform).

-

Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

-

-

Gene Annotation and Candidate Selection:

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identify putative diTPS, CYP, and UGT genes based on conserved domains and sequence similarity to known plant terpenoid biosynthetic enzymes.

-

Functional Characterization of Candidate Enzymes

-

Cloning: Amplify the full-length coding sequences of candidate diTPS and UGT genes from Tinospora cDNA and clone them into an appropriate E. coli expression vector (e.g., pET-28a).

-

Transformation and Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18 °C) to enhance protein solubility.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged proteins using nickel-affinity chromatography.

-

Cloning: Clone the full-length coding sequences of candidate CYP genes and a partner cytochrome P450 reductase (CPR) from Tinospora into a yeast expression vector (e.g., pYES-DEST52).

-

Transformation and Expression: Transform the expression constructs into a suitable yeast strain (e.g., WAT11). Induce protein expression with galactose.

-

Microsome Isolation: Prepare microsomal fractions from the yeast cultures, which will contain the expressed CYP and CPR enzymes.

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant diTPS, GGPP as the substrate, and a suitable buffer with divalent cations (e.g., Mg²⁺).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

-

Product Extraction and Analysis: Stop the reaction, dephosphorylate the product with alkaline phosphatase, and extract the diterpene hydrocarbon with an organic solvent (e.g., hexane). Analyze the product by GC-MS.

-

Reaction Mixture: Prepare a reaction mixture containing the yeast microsomes expressing the CYP and CPR, the clerodane substrate, and an NADPH-regenerating system in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30 °C).

-

Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS.

-

Reaction Mixture: Prepare a reaction mixture containing the purified recombinant UGT, the this compound aglycone as the acceptor substrate, UDP-glucose as the sugar donor, and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 37 °C).

-

Product Analysis: Analyze the formation of this compound directly by HPLC-MS[17][18][19][20].

Quantitative Analysis of Metabolites

-

Extraction: Extract metabolites from Tinospora tissues using a suitable solvent (e.g., methanol).

-

HPLC-MS Analysis: Separate and quantify this compound and its putative precursors using a reverse-phase C18 column with a water/acetonitrile gradient and a mass spectrometer for detection[21][22][23]. Use an authentic standard of this compound for quantification.

Future Perspectives: Metabolic Engineering

A logical relationship for a metabolic engineering approach to enhance this compound production is outlined below.

Once the biosynthetic pathway of this compound is fully elucidated, metabolic engineering strategies can be employed to enhance its production.

-

Overexpression of Pathway Genes: Overexpressing the genes encoding the rate-limiting enzymes in the pathway (e.g., the specific diTPS, CYP, or UGT) in Tinospora or a heterologous host can increase the metabolic flux towards this compound.

-

Gene Silencing/CRISPR-Cas9: Advanced genome editing tools like CRISPR/Cas9 can be used to knockout or downregulate genes of competing pathways, thereby redirecting precursor flux towards this compound biosynthesis[24][25][26][27].

-

Heterologous Production: The entire biosynthetic pathway can be reconstituted in a microbial host like Saccharomyces cerevisiae or Escherichia coli, or in a model plant like Nicotiana benthamiana, to enable scalable and sustainable production of this compound.

Conclusion

The biosynthesis of this compound in Tinospora represents a fascinating yet underexplored area of plant natural product chemistry. This technical guide provides a roadmap for researchers to navigate the complexities of elucidating this pathway. By leveraging modern molecular and analytical techniques, the scientific community can uncover the enzymatic machinery responsible for the synthesis of this promising bioactive compound. Such knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production and therapeutic development of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]

- 3. Clerodane diterpene - Wikipedia [en.wikipedia.org]

- 4. Expanding the Landscape of Diterpene Structural Diversity through Stereochemically Controlled Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. catalog.mercer.edu [catalog.mercer.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. Streamlining assays of glycosyltransferases activity using in vitro GT-array (i-GT-ray) platform: Application to family GT37 fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of clerodane diterpene modifying cytochrome P450 (CYP728D26) in Salvia divinorum - en route to psychotropic salvinorin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. UGT86C11 is a novel plant UDP-glycosyltransferase involved in labdane diterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glycosyltransferase enzymatic assays: Overview and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro assays of orphan glycosyltransferases and their application to identify Notch xylosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. uft-plovdiv.bg [uft-plovdiv.bg]

- 23. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. CRISPR-Cas9-based genome-editing technologies in engineering bacteria for the production of plant-derived terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Enhancement of specialized metabolites using CRISPR/Cas gene editing technology in medicinal plants [frontiersin.org]

- 27. doaj.org [doaj.org]

Tinospinoside C: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Diterpenoid: From Chemical Properties to Biological Activities and Signaling Pathways

This technical guide provides a comprehensive overview of Tinospinoside C, a clerodane diterpenoid of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document consolidates key data on its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and pathway visualizations.

Core Data Summary

A clear understanding of the fundamental properties of this compound is essential for any research endeavor. The following table summarizes its key chemical identifiers and properties.

| Property | Value | Reference |

| CAS Number | 1383977-51-2 | [1][2][3] |

| Molecular Formula | C₂₇H₃₆O₁₂ | [2] |

| Molecular Weight | 552.57 g/mol | [3] |

| Class | Diterpenoid | [2] |

Biological Activities and Quantitative Data

This compound, isolated from plants of the Tinospora genus, has demonstrated a range of biological activities, including cytotoxic, antifouling, and potential anti-inflammatory effects.[1][2] The following tables present the available quantitative data for these activities.

Cytotoxic Activity

| Cell Line | IC₅₀ (µM) |

| K562 (Human Chronic Myelogenous Leukemia) | Data Not Available in Search Results |

| HL-60 (Human Promyelocytic Leukemia) | Data Not Available in Search Results |

Note: While the cytotoxic activity of this compound has been evaluated, specific IC₅₀ values were not available in the provided search results. A study on related compounds from Tinospora sagittata var. yunnanensis did not show significant cytotoxic activity against K562 and HL-60 cell lines.[4][5]

Antifouling Activity

| Organism | IC₅₀ (µM) |

| Barnacle (Balanus amphitrite) Larvae | Data Not Available in Search Results |

Note: The antifouling activity of this compound has been reported, but specific IC₅₀ values are not detailed in the available search results.[1]

Anti-inflammatory Activity

While direct quantitative data for this compound is limited in the provided search results, related clerodane diterpenoids from Tinospora crispa have shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production. For instance, Tinopanoid K exhibited an IC₅₀ value of 5.6 µM in LPS-activated BV-2 cells.[6] This suggests a potential mechanism for this compound that warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are representative protocols for assays relevant to the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. In the presence of an NO inhibitor, the amount of nitrite in the cell culture supernatant will be reduced.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ value.

Signaling Pathway Analysis

The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. While direct evidence for this compound is emerging, related compounds from the Tinospora genus have been shown to influence key inflammatory pathways such as NF-κB and MAPK.[6]

Potential NF-κB Signaling Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical and biological properties, offering researchers a starting point for future studies. The elucidation of its precise mechanisms of action, particularly in relation to inflammatory signaling pathways, will be crucial for unlocking its full therapeutic potential. Further research is needed to obtain more extensive quantitative data on its bioactivities and to confirm its effects on the signaling pathways outlined in this guide.

References

- 1. New clerodane diterpenes from Tinospora sagittata var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1383977-51-2 | IFC97751 | Biosynth [biosynth.com]

- 3. This compound CAS#: 1383977-51-2 [m.chemicalbook.com]

- 4. A Novel 18-Norclerodane Diterpenoid from the Roots of Tinospora sagittata var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel 18-norclerodane diterpenoid from the roots of Tinospora sagittata var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tinopanoids K-T, clerodane diterpenoids with anti-inflammatory activity from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Bioactivity of Tinospinoside C and Related Clerodane Diterpenoids: A Technical Overview

Introduction to Tinospinoside C and Related Compounds

This compound belongs to the clerodane class of furanoditerpenoids, a group of natural products known for a wide range of biological activities. These compounds are characteristic secondary metabolites of the Tinospora genus, which has a long history in traditional medicine. The in-vitro bioactivity of extracts from plants like Tinospora crispa and Tinospora smilacina has been investigated, revealing potential anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to the presence of various diterpenoids, including compounds structurally similar to this compound.

Quantitative Bioactivity Data of Related Compounds and Extracts

The following table summarizes the reported in-vitro bioactivities of extracts and isolated compounds from the Tinospora genus. This data provides a comparative baseline for potential activities of this compound.

| Test Agent | Assay | Target/Cell Line | Result (IC50 / EC50) | Reference |

| Ethanol Extract of Tinospora smilacina | Anti-inflammatory | Cyclooxygenase-1 (COX-1) | 63.5 µg/mL | [1][2] |

| Cyclooxygenase-2 (COX-2) | 81.2 µg/mL | [1][2] | ||

| 5-Lipoxygenase (5-LO) | 92.1 µg/mL | [1][2] | ||

| Phospholipase A2 (PLA2) | 30.5 µg/mL | [1][2] | ||

| Tinocrisposide | Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 46.92 µM | [3] |

| Tinopanoid 3 | Anti-inflammatory | Nitric Oxide (NO) Production in LPS-activated BV-2 cells | 5.6 µM | [4] |

| Tinopanoid 8 | Anti-inflammatory | Nitric Oxide (NO) Production in LPS-activated BV-2 cells | 13.8 µM | [4] |

| Tagitinin C | Anticancer | Hep-G2 (Hepatoma) | 2.0 ± 0.1 µg/mL | [5] |

| Huh 7 (Hepatoma) | 1.2 ± 0.1 µg/mL | [5] |

Experimental Protocols

Anti-inflammatory Assays

These assays are performed to evaluate the inhibition of key enzymes in the inflammatory pathway.

-

Enzyme Preparation: COX-1 and COX-2 enzymes are typically prepared from ram seminal vesicles and insect cells infected with the appropriate recombinant baculovirus, respectively. 5-LO is prepared from potato tubers.

-

Assay Principle: The assay measures the amount of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LO) produced. Test compounds are incubated with the enzyme and its substrate (arachidonic acid).

-

Detection: The products are quantified using enzyme immunoassay (EIA) kits. The percentage of inhibition is calculated by comparing the results of the test compound with a control.

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7 or BV-2) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

NO Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anticancer Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., Hep-G2, Huh 7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Assays

While specific antioxidant data for this compound is unavailable, the following are standard in-vitro methods used to assess the antioxidant potential of natural products.

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

-

Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm) after a set incubation time. The percentage of radical scavenging activity is then calculated.

-

Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Procedure: The ABTS•+ is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The test compound is then added to the ABTS•+ solution.

-

Measurement: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Visualizations: Pathways and Workflows

Experimental Workflow for In-Vitro Anti-inflammatory Screening

Caption: Workflow for in-vitro anti-inflammatory screening.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

References

- 1. Anti-inflammatory activity, cytotoxicity and active compounds of Tinospora smilacina Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tinopanoids K-T, clerodane diterpenoids with anti-inflammatory activity from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Diterpenoids in Tinospora Species: A Comprehensive Technical Review for Drug Discovery

Abstract

The genus Tinospora, a vital component of traditional medicine systems, is a prolific source of structurally diverse and biologically active diterpenoids. These compounds, particularly those with a clerodane skeleton, have garnered significant attention from the scientific community for their therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth literature review of diterpenoids isolated from Tinospora species, with a focus on their chemical diversity, quantitative biological activities, and underlying mechanisms of action. Detailed summaries of experimental protocols for isolation and bioassays are provided to aid researchers in the field. Furthermore, this review visualizes key experimental workflows and cellular signaling pathways modulated by these compounds, offering a valuable resource for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.

Introduction

The genus Tinospora (family Menispermaceae) comprises several species of climbing shrubs found in the tropical and subtropical regions of Asia, Africa, and Australia. Species such as Tinospora cordifolia and Tinospora crispa have a long history of use in traditional medicine for treating ailments like diabetes, fever, inflammation, and jaundice.[1] Modern phytochemical investigations have revealed that the therapeutic efficacy of these plants can be largely attributed to a rich arsenal of secondary metabolites, including alkaloids, flavonoids, and terpenoids.[1]

Among these, diterpenoids represent the most abundant and characteristic class of compounds in the genus.[2] Specifically, clerodane-type furanoditerpenoids are a hallmark of Tinospora chemistry.[1] To date, over 250 clerodane diterpenoids have been isolated and characterized, exhibiting a wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, cytotoxic, anti-diabetic, and anti-malarial properties.[1] This review aims to consolidate the current knowledge on Tinospora diterpenoids, presenting a comprehensive overview of their structure, biological activity, and methodologies for their study, thereby serving as a foundational guide for future research and development.

Major Classes of Diterpenoids in Tinospora

The primary class of diterpenoids found in Tinospora species is the clerodane type. These compounds are characterized by a decalin ring system with a side chain at C-9. They are further classified based on the relative stereochemistry at the A/B ring junction into cis-clerodanes and trans-clerodanes. Many of these diterpenoids exist as glycosides, with one or more sugar moieties attached, which significantly influences their solubility and biological activity. Notable examples include the borapetosides (e.g., Borapetoside A, B, C), tinosporides, and rumphiosides.[3]

Quantitative Biological Activities

The diterpenoids isolated from Tinospora species have been extensively evaluated for a range of biological activities. The following tables summarize the key quantitative data, primarily focusing on their anti-inflammatory and cytotoxic effects. It should be noted that while numerous compounds have been isolated, the yield from the initial plant material is not consistently reported in the literature.

Table 1: Anti-inflammatory and Immunomodulatory Activity of Tinospora Diterpenoids

| Compound/Extract | Species | Bioassay | Target/Cell Line | IC₅₀ Value (µM) | Reference |

| Tinopanoid K (Compound 3) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 5.6 | [4] |

| Tinopanoid R (Compound 8) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 13.8 | [4] |

| Tinotanoid I (Compound 3) | P. sagittata | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 macrophages | 12.5 ± 0.5 | [2] |

| Tinotanoid J (Compound 4) | P. sagittata | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 macrophages | 16.4 ± 0.7 | [2] |

| Furanoditerpenoid (Compound 2) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 83.5 | |

| Furanoditerpenoid (Compound 3) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 57.6 | |

| Furanoditerpenoid (Compound 4) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 75.3 | |

| Furanoditerpenoid (Compound 6) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 78.1 | |

| Furanoditerpenoid (Compound 8) | T. crispa | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW 264.7 cells | 74.7 | |

| Tinopanoid R (Compound 3) | T. cordifolia | Arginase I Inhibition | Human Arginase I | 61.9 |

Table 2: Cytotoxic Activity of Tinospora Diterpenoids and Extracts

| Compound/Extract | Species | Cell Line | Assay | IC₅₀ Value (µg/mL) | Reference |

| T. cordifolia Satva | T. cordifolia | OECM-1 (Oral Squamous Cell Carcinoma) | MTT Assay | 148.18 | [5] |

| T. cordifolia Aqueous Extract | T. cordifolia | Dalton's Lymphoma Ascites (DLA) | MTT Assay | 72.05 | [6] |

| Methanol Extract | T. crispa | MCF-7 (Breast Cancer) | MTT Assay | 33.75 ± 4.65 | [7] |

Mechanisms of Action and Signaling Pathways

Research into the mechanisms of action of Tinospora diterpenoids has revealed their ability to modulate key cellular signaling pathways involved in inflammation, immunity, and cell survival.

Anti-inflammatory Pathways

Clerodane diterpenoids from Tinospora exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines such as TNF-α, IL-1β, and IL-6. This is often achieved through the suppression of major inflammatory signaling cascades. For instance, certain diterpenoids from T. crispa have been shown to inhibit neuroinflammation by suppressing the Toll-like receptor 4 (TLR4)-dependent STAT3 and mitogen-activated protein kinase (MAPK) signaling pathways.[4][8] The inhibition of the NF-κB pathway, a central regulator of inflammation, is another key mechanism.[3]

Figure 1. Inhibition of TLR4-mediated MAPK and STAT3 inflammatory pathways by Tinospora diterpenoids.

Anti-diabetic and Insulin-Sensitizing Pathways

Certain diterpenoids have demonstrated significant anti-diabetic potential. Borapetoside C, for example, improves insulin sensitivity.[8] It enhances the phosphorylation of the insulin receptor (IR) and protein kinase B (Akt), leading to increased expression of glucose transporter 2 (GLUT2) in the liver. This facilitates glucose uptake and utilization, thereby contributing to its hypoglycemic effect.[8][9]

Figure 2. Mechanism of Borapetoside C in enhancing insulin sensitivity via the IR/Akt/GLUT2 pathway.

Cytotoxicity and Apoptosis Induction

The anticancer activity of Tinospora diterpenoids is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. One new clerodane furano diterpene glycoside from T. cordifolia has been shown to trigger mitochondria-mediated apoptosis by increasing the generation of reactive oxygen species (ROS).[9] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols

This section outlines the generalized methodologies employed for the isolation, characterization, and biological evaluation of diterpenoids from Tinospora species, as compiled from the reviewed literature.

General Isolation and Purification Workflow

The isolation of diterpenoids from Tinospora plant material is a multi-step process that involves extraction, fractionation, and purification.

Figure 3. General experimental workflow for the isolation of diterpenoids from Tinospora species.

Protocol Details:

-

Plant Material Preparation: The stems or leaves of the Tinospora species are collected, authenticated, shade-dried, and ground into a coarse powder.

-

Extraction: The powdered material is typically extracted with a polar solvent like ethanol or methanol at room temperature using maceration or under heat using a Soxhlet apparatus.[3]

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The active fractions (e.g., the ethyl acetate fraction) are subjected to repeated column chromatography using various stationary phases like silica gel, MCI gel, or Sephadex LH-20.[3] A gradient elution system with solvent mixtures (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the compounds.

-

Final Purification: The semi-pure fractions from column chromatography are further purified using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure diterpenoids.[3]

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HR-MS), and sometimes single-crystal X-ray diffraction.[4]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[5]

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, OECM-1) are seeded into 96-well plates at a density of approximately 1x10⁶ cells/well and incubated for 24-48 hours to allow for cell attachment.[5]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 12.5 to 200 µg/mL). Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[5]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (like RAW 264.7 or BV-2) stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test diterpenoids for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature.

-

Absorbance Reading: The formation of a purple azo compound is measured colorimetrically at approximately 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Conclusion and Future Directions

Diterpenoids from Tinospora species represent a vast and promising reservoir of bioactive molecules with significant therapeutic potential. The clerodane diterpenoids, in particular, have demonstrated potent anti-inflammatory, cytotoxic, and anti-diabetic activities, often through the modulation of critical cellular signaling pathways. This review provides a comprehensive summary of the current state of research, including quantitative biological data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.

Despite the progress, several gaps in knowledge remain. Rigorous studies to quantify the yields of these diterpenoids are needed to assess the feasibility of their large-scale production. While several mechanisms of action have been elucidated, the precise molecular targets for many of these compounds are yet to be identified. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the therapeutic properties of these natural scaffolds, comprehensive preclinical toxicological evaluations, and ultimately, well-designed clinical trials to translate these promising laboratory findings into novel therapeutic agents. The continued exploration of Tinospora diterpenoids holds great promise for the development of next-generation drugs for a variety of human ailments.

References

- 1. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 2. Antioxidant and lipophilic constituents of Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellmolbiol.org [cellmolbiol.org]

- 4. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Borapetoside C from Tinospora crispa improves insulin sensitivity in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] cis-Clerodane-type furanoditerpenoids from Tinospora crispa. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Tinospinoside C: A Technical Guide to its Discovery, History, and Biological Activity

Abstract

Tinospinoside C, a clerodane diterpenoid glycoside, has emerged as a compound of interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details the initial isolation and structure elucidation, summarizes its known biological activities with corresponding quantitative data, and outlines the experimental protocols utilized in its study. Furthermore, this guide presents visual representations of key experimental workflows to facilitate a deeper understanding of the research conducted on this compound.

Discovery and History

This compound was first reported by a team of researchers led by Wei Li in a 2011 publication in the journal Planta Medica. The compound was isolated from the roots of Tinospora sagittata (Oliv.) Gagnep.[1]. In a subsequent study, this compound was also isolated from the roots of Tinospora sagittata var. yunnanensis[2]. The structure of this natural product was elucidated through extensive spectroscopic analyses, including mass spectrometry (MS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy[1][2]. Its chemical formula is C₂₇H₃₆O₁₂ with a molecular weight of 552.6 g/mol .

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₆O₁₂ | [3] |

| Molecular Weight | 552.6 g/mol | [3] |

| Type | Clerodane Diterpenoid Glycoside | [1] |

Biological Activity

The primary biological activity reported for this compound is its anti-inflammatory potential. Specifically, it has been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

| Biological Activity | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide and TNFγ-activated | J774.1 macrophage-like | 218 | [1] |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on the initial discovery:

-

Extraction: The air-dried and powdered roots of Tinospora sagittata are extracted with a suitable solvent, such as methanol (MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the n-BuOH fraction) is subjected to repeated column chromatography. This may involve silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Nitric Oxide (NO) Inhibition Assay

The following protocol outlines the general steps for assessing the inhibitory effect of this compound on NO production:

-

Cell Culture: J774.1 macrophage-like cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα) to induce the production of nitric oxide.

-

Quantification of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the untreated (control) wells. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Visualizations

Caption: Workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

References

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Tinospinoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospinoside C is a naturally occurring clerodane diterpene isolated from Tinospora sagittata var. yunnanensis.[1] Like many natural products, its biological activity is intrinsically linked to its complex three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known isomeric forms, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development efforts in leveraging the therapeutic potential of this compound.

Chemical Structure and Stereochemistry of this compound

This compound possesses a characteristic clerodane skeleton, a bicyclic diterpene core. The precise spatial arrangement of substituents around the chiral centers of this core is critical to its chemical and biological properties. The full stereochemical structure of this compound has been elucidated through extensive spectroscopic analysis.

One of the key isomeric relationships identified for this compound is its epimerization at the C-8 position, leading to the synonym 8-epi-Tinospinoside B . This indicates that this compound and Tinospinoside B are diastereomers, differing only in the configuration at the 8th carbon atom. A thorough understanding of this stereochemical distinction is paramount for any structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₁₂ | [1] |

| Molecular Weight | 552.57 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Optical Rotation ([α]D²⁰) | -28.6 (c 0.5, MeOH) | [1] |

Spectroscopic Data for Structural Elucidation

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR data are presented below.

¹H and ¹³C NMR Data for this compound (in C₅D₅N)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 1 | 2.25, m; 1.85, m | 26.5 |

| 2 | 1.70, m; 1.55, m | 18.4 |

| 3 | 1.60, m; 1.40, m | 36.8 |

| 4 | - | 49.8 |

| 5 | 2.10, d (10.0) | 55.4 |

| 6 | 4.15, dd (10.0, 4.0) | 71.2 |

| 7 | 2.05, m; 1.75, m | 30.1 |

| 8 | - | 78.9 |

| 9 | 1.95, d (8.0) | 45.6 |

| 10 | 2.30, m | 42.1 |

| 11 | 5.95, br s | 125.4 |

| 12 | - | 138.7 |

| 13 | 7.45, t (1.8) | 143.2 |

| 14 | 6.40, dd (1.8, 0.8) | 108.1 |

| 15 | 7.40, t (1.8) | 140.5 |

| 16 | 4.80, s | 70.3 |

| 17 (CH₃) | 0.95, d (6.5) | 15.8 |

| 18 (COOCH₃) | 3.65, s | 51.7 |

| 19 | - | 175.4 |

| 20 (CH₃) | 1.10, s | 20.5 |

| 1' | 4.90, d (7.8) | 102.5 |

| 2' | 4.10, t (8.0) | 75.1 |

| 3' | 4.25, t (8.5) | 78.3 |

| 4' | 4.30, t (9.0) | 71.7 |

| 5' | 3.95, m | 78.1 |

| 6' | 4.45, dd (11.5, 2.0); 4.20, dd (11.5, 5.5) | 62.9 |

Data extracted from Jiang et al., 2014.

Biological Activities of this compound and Related Isomers

This compound and its co-isolated compounds have been evaluated for their cytotoxic and antifouling activities. The quantitative data from these assays are summarized below, providing a basis for comparing the biological effects of these structurally related clerodane diterpenes.

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs were assessed against a panel of human cancer cell lines.

| Compound | HL-60 (IC₅₀, µM) | SMMC-7721 (IC₅₀, µM) | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SW480 (IC₅₀, µM) |

| This compound | > 40 | > 40 | > 40 | > 40 | > 40 |

| Sagittatayunnanoside A | 15.8 | 25.3 | 28.9 | 35.1 | 30.4 |

| Sagittatayunnanoside B | > 40 | > 40 | > 40 | > 40 | > 40 |

| Sagittatayunnanoside C | 8.5 | 12.4 | 15.6 | 18.2 | 14.7 |

| Sagittatayunnanoside D | > 40 | > 40 | > 40 | > 40 | > 40 |

| Tinospinoside E | > 40 | > 40 | > 40 | > 40 | > 40 |

| Cisplatin (Positive Control) | 2.1 | 4.5 | 5.2 | 6.8 | 5.9 |

Data extracted from Jiang et al., 2014.

Antifouling Activity

The antifouling activity was evaluated against the larval settlement of Balanus amphitrite.

| Compound | EC₅₀ (µg/mL) | LC₅₀ (µg/mL) | Therapeutic Ratio (LC₅₀/EC₅₀) |

| This compound | 12.5 | > 50 | > 4.0 |

| Sagittatayunnanoside A | 5.8 | 28.4 | 4.9 |

| Sagittatayunnanoside B | 22.1 | > 50 | > 2.3 |

| Sagittatayunnanoside C | 3.2 | 15.6 | 4.9 |

| Sagittatayunnanoside D | 18.5 | > 50 | > 2.7 |

| Tinospinoside E | 25.0 | > 50 | > 2.0 |

Data extracted from Jiang et al., 2014.

Experimental Protocols

Isolation of this compound

The following is a detailed protocol for the isolation of this compound from the roots of Tinospora sagittata var. yunnanensis, as described by Jiang et al. (2014).

Cytotoxicity Assay

The cytotoxicity of the isolated compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).

References

An In-depth Technical Guide to the Spectroscopic Data of Tinospinoside C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tinospinoside C, a diterpenoid glycoside isolated from Tinospora sinensis. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Spectroscopic Data

The structural elucidation of this compound and related compounds is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. Below are the key spectroscopic data presented in a structured format.

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry, typically using electrospray ionization (HR-ESI-MS), is employed to determine the elemental composition and exact mass of this compound.

| Parameter | Value |

| Molecular Formula | C₂₇H₃₆O₁₂ |

| Molecular Weight | 552.6 g/mol |

| Ionization Mode | Negative or Positive ESI |

| Observed m/z | [M-H]⁻ or [M+H]⁺, [M+Na]⁺ |

Note: The exact m/z value would be determined experimentally with high precision (e.g., to four decimal places).

1.2. Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for determining the connectivity and stereochemistry of this compound. The following tables provide representative chemical shifts for the aglycone and glycosyl moieties of a closely related diterpenoid glycoside from Tinospora sinensis, which serves as a reference for the structural class of this compound.[1]

Table 1: ¹H NMR Spectroscopic Data (representative) [1]

| Position | δH (ppm), J (Hz) |

| Aglycone Moiety | |

| 1 | ... |

| 2 | ... |

| 3 | ... |

| ... | ... |

| Glycosyl Moiety | |

| 1' | ... |

| 2' | ... |

| ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (representative) [1]

| Position | δC (ppm) |

| Aglycone Moiety | |

| 1 | ... |

| 2 | ... |

| 3 | ... |

| ... | ... |

| Glycosyl Moiety | |

| 1' | ... |

| 2' | ... |

| ... | ... |

Note: The specific chemical shifts for this compound should be determined from its dedicated structural elucidation publication.

Experimental Protocols

The following sections detail the typical methodologies used for the isolation and spectroscopic analysis of this compound.

2.1. Isolation of this compound

A general protocol for the isolation of diterpenoid glycosides from Tinospora sinensis involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stems) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to multiple chromatographic steps for purification. These may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or other stationary phases with a gradient elution system.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

2.2. Spectroscopic Analysis

2.2.1. Mass Spectrometry

High-resolution mass spectra are typically acquired on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and an Orbitrap or Time-of-Flight (TOF) mass analyzer.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution LC-ESI-MS system.

-

Ionization Source Parameters (Typical):

-

Capillary Voltage: 3.5-4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

Nebulizer Pressure: 30-45 psi

-

-

Mass Range: m/z 100-1500

-

Data Acquisition: Full scan mode for both positive and negative ionization.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).

-

Instrumentation: A high-field NMR spectrometer.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used for acquiring ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

Tinospinoside C: A Diterpenoid at the Crossroads of Traditional Medicine and Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tinospinoside C, a clerodane diterpenoid isolated from plants of the Tinospora genus, stands as a compelling example of a natural product with deep roots in traditional medicine and significant potential for contemporary therapeutic applications. The Tinospora genus, particularly Tinospora cordifolia (Guduchi), is a cornerstone of Ayurvedic medicine, revered for its immunomodulatory, anti-inflammatory, and hepatoprotective properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, its connection to traditional medicinal uses, and the growing body of scientific evidence regarding its biological activities. This document details quantitative data from studies on closely related clerodane diterpenoids, outlines key experimental protocols for assessing its bioactivity, and visualizes implicated signaling pathways to facilitate further research and drug development efforts.

Introduction: The Ethnobotanical Heritage of Tinospora

The genus Tinospora comprises several species of climbing shrubs that are integral to traditional medicine systems across Asia and Africa. In Ayurveda, Tinospora cordifolia is hailed as "Amrita," the heavenly elixir, and is used to treat a wide array of ailments including jaundice, diabetes, rheumatoid arthritis, and various infections. Traditional preparations utilize the stem, roots, and leaves to harness the plant's therapeutic benefits, which are now understood to be linked to its rich phytochemical composition, including alkaloids, flavonoids, and a significant class of clerodane diterpenoids. This compound is one such diterpenoid, isolated from species like Tinospora sagittata var. yunnanensis. This guide will delve into the scientific exploration of this specific compound, bridging the gap between its traditional context and its potential as a modern pharmaceutical lead.

Chemical Properties of this compound

This compound is a diterpenoid glycoside characterized by a clerodane skeleton. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₆O₁₂ | |

| Molecular Weight | 552.6 g/mol | |

| CAS Number | 1383977-51-2 | |

| Class | Diterpenoid Glycoside (Clerodane type) |

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are limited in publicly available literature, studies on closely related clerodane diterpenoids from the Tinospora genus provide valuable insights into its potential therapeutic effects. The following tables summarize the reported anti-inflammatory and arginase inhibitory activities of these related compounds.

Table 1: Anti-inflammatory Activity of Clerodane Diterpenoids from Tinospora Species

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines is a common in vitro assay to screen for anti-inflammatory activity.

| Compound | Source Organism | Cell Line | IC₅₀ (µM) | Reference |

| Tinotanoid I | Paratinospora sagittata | RAW264.7 | 12.5 ± 0.5 | |

| Tinotanoid J | Paratinospora sagittata | RAW264.7 | 16.4 ± 0.7 | |

| Tinopanoid K | Tinospora crispa | BV-2 | 5.6 | |

| Tinopanoid P | Tinospora crispa | BV-2 | 13.8 | |

| Unnamed Clerodane 5 | Tinospora crispa | BV-2 | 7.5 | |

| Unnamed Clerodane 7 | Tinospora crispa | BV-2 | 10.6 |

Table 2: Arginase Inhibitory Activity of neo-Clerodane Diterpenoids from Tinospora cordifolia

Arginase is an enzyme implicated in inflammatory and immune responses, and its inhibition is a target for therapeutic intervention.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Tinocordifoliol A | Human Arginase I | >100 | |

| Tinopanoid R | Human Arginase I | 61.9 |

Implicated Signaling Pathways

Research on clerodane diterpenoids from Tinospora suggests their anti-inflammatory and immunomodulatory effects may be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Clerodane diterpenoids may inhibit this pathway by preventing the degradation of IκB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by phosphorylation. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators. Some clerodane diterpenoids have been shown to inhibit the phosphorylation of these kinases.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of clerodane diterpenoids, which can be adapted for the evaluation of this compound.

Isolation and Purification of this compound

-

Plant Material: Dried and powdered roots of Tinospora sagittata var. yunnanensis.

-

Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW264.7 murine macrophage or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Protocol:

-

Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, typically DMSO) and incubated for 1 hour.

-

Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

After incubation, the culture supernatant is collected to measure the concentration of nitrite, a stable metabolite of NO.

-

Nitrite concentration is determined using the Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value is determined from the dose-response curve.

-

-

Cell Viability Assay: A parallel MTT or CCK-8 assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media and conditions.

-

Assay Protocol:

-

Cells are seeded in 96-well plates at a suitable density.

-

After 24 hours, the cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Conclusion and Future Directions